rac-(1r,4r)-4-(pyrimidin-2-yl)cyclohexane-1-carboxylic acid, trans
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Overview
Description
rac-(1r,4r)-4-(pyrimidin-2-yl)cyclohexane-1-carboxylic acid, trans: is a chiral compound featuring a cyclohexane ring substituted with a pyrimidinyl group and a carboxylic acid group The “rac” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available cyclohexanone and pyrimidine derivatives.
Key Steps:
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the cyclohexane ring or the pyrimidinyl group.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyrimidinyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: It can be incorporated into polymers to modify their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It can be studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry
Polymer Additives: Used to enhance the properties of industrial polymers.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds, while the pyrimidinyl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(pyrimidin-2-yl)cyclohexane-1-carboxylic acid: Lacks the chiral centers, making it less stereochemically complex.
4-(pyridin-2-yl)cyclohexane-1-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
Chirality: The presence of chiral centers in rac-(1r,4r)-4-(pyrimidin-2-yl)cyclohexane-1-carboxylic acid, trans adds a layer of complexity and potential for enantioselective interactions.
Functional Groups: The combination of a pyrimidinyl group and a carboxylic acid group provides unique chemical reactivity and biological activity.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
2090306-96-8 |
---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
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